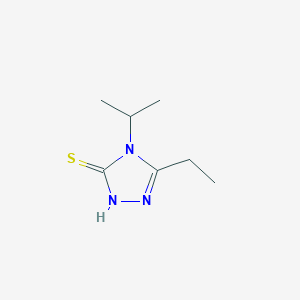

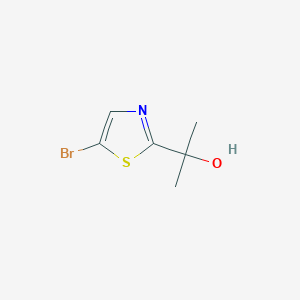

5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol” is a biochemical compound with the molecular formula C7H13N3S and a molecular weight of 171.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, which includes “5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol”, can be achieved through various methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of “5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol” is represented by the formula C7H13N3S . The compound contains seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

1,2,4-Triazoles are known to serve as main pharmacophores in drug design due to their ability to form hydrogen bonds and dipole interactions with biological receptors . This suggests that 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol could potentially be explored for its pharmacological properties and drug development.

Organic Catalysts

Triazoles have been used as organic catalysts due to their nitrogen content and ability to participate in various chemical reactions .

DNA Marker Detection

A study utilized 1H-1,2,4-Triazole-3-thiol for designing a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This indicates a potential application in genetic research and diagnostics.

Anticancer Activity

Triazole derivatives have been synthesized and evaluated for their anticancer activity . This suggests that 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol could be investigated for similar applications.

Synthesis of Heterocycles

The triazole moiety can act as a directing group for various chemical reactions such as Ru-catalyzed C-H arylation , indicating its use in synthetic organic chemistry.

Bioactive Nucleoside Analogues

Triazoles have been used in the synthesis of bioactive nucleoside analogues which are important in antiviral therapies .

Propiedades

IUPAC Name |

3-ethyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-6-8-9-7(11)10(6)5(2)3/h5H,4H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSRQDOKMZEDAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)